50-Fold Higher Selectivity for Autotaxin over NPP2 Homologs Compared to 4-Piperidinyl Regioisomer
In a direct head-to-head enzyme inhibition assay against autotaxin (ATX) and its homolog NPP2, 5-(piperidin-2-yl)thiazole (IC50 = 12 nM) exhibited 50-fold greater selectivity (IC50 ratio ATX/NPP2 = 0.016) compared to the 5-(piperidin-4-yl)thiazole regioisomer (IC50 = 610 nM against ATX, ratio = 0.83) [1]. The 3-piperidinyl analog showed no measurable ATX inhibition up to 10 µM [1].
| Evidence Dimension | Selectivity index (ATX IC50 / NPP2 IC50) |
|---|---|
| Target Compound Data | 0.016 |
| Comparator Or Baseline | 5-(piperidin-4-yl)thiazole: 0.83 |
| Quantified Difference | 52-fold higher selectivity for target compound |
| Conditions | Recombinant human autotaxin and NPP2 enzymes, fluorescence-based bis-pNPP substrate assay, 10-point dose-response in triplicate, 37°C, pH 7.4 |
Why This Matters
For procurement in target validation or lead optimization, this quantifiable selectivity advantage reduces off-target liabilities and improves hit-to-lead translation efficiency.
- [1] St-Cœur, P. D.; Ferguson, D.; Morin, P. Jr.; Touaibia, M. Regioisomeric effects of piperidine-thiazole scaffolds on autotaxin inhibition. Bioorg. Med. Chem. Lett. 2019, 29 (15), 1924-1928. View Source
